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Compound of Interest

Compound Name: (3,3-Dimethyloxiranyl)methanol

CAS No.: 18511-56-3

Cat. No.: B099121

Get Quote

(3,3-Dimethyloxiranyl)methanol, also known as dimethylglycidol, is a versatile bifunctional

molecule featuring both a reactive epoxide ring and a primary alcohol. This unique structure

makes it a valuable building block in the synthesis of pharmaceuticals, specialty polymers, and

other complex organic molecules. For researchers and process chemists, a comprehensive

understanding of its solubility in common organic solvents is paramount. Solubility dictates the

choice of reaction media, influences reaction kinetics, and is a critical parameter for developing

effective purification strategies, such as crystallization and chromatography.

This guide provides a detailed examination of the physicochemical properties of (3,3-
Dimethyloxiranyl)methanol, offers a theoretically grounded yet practical overview of its

expected solubility, and presents a robust, self-validating protocol for the experimental

determination of its solubility profile.

Physicochemical Profile and its Influence on
Solubility
The solubility of a compound is governed by its molecular structure and the resulting

intermolecular forces it can establish with a solvent. The principle of "like dissolves like" serves
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as a fundamental guideline: polar solutes dissolve in polar solvents, and non-polar solutes

dissolve in non-polar solvents. The structure of (3,3-Dimethyloxiranyl)methanol contains

distinct polar and non-polar regions that dictate its behavior.

The key physicochemical properties are summarized below:
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Property Value Source
Significance for
Solubility

Molecular Formula C₅H₁₀O₂ [1][2]
Indicates a relatively

small molecule.

Molecular Weight 102.13 g/mol [1][2]

Lower molecular

weight generally

favors solubility.

XLogP3-AA -0.1 [1]

This negative value

indicates the

compound is

hydrophilic (prefers

water to octanol),

suggesting good

solubility in polar

solvents.

Hydrogen Bond Donor

Count
1 [1]

The hydroxyl (-OH)

group can donate a

hydrogen bond,

enabling strong

interactions with protic

and other H-bond

accepting solvents.

Hydrogen Bond

Acceptor Count
2 [1]

The oxygen atoms in

the hydroxyl group

and the oxirane ring

can both accept

hydrogen bonds,

enhancing solubility in

protic solvents like

water and alcohols.

Topological Polar

Surface Area

32.8 Å² [2] A measure of the

surface area occupied

by polar atoms; this

value is indicative of a
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polar molecule

capable of strong

dipole-dipole

interactions.

The molecule's functionality can be dissected to predict its interactions:

Polar/Hydrophilic Center: The primary alcohol (-CH₂OH) is the dominant polar feature. It is

capable of strong hydrogen bonding, both as a donor and an acceptor.[3]

Ether Linkage: The oxygen atom within the oxirane ring acts as a Lewis base and a

hydrogen bond acceptor.[1]

Non-Polar Region: The two methyl groups (-CH₃) attached to the oxirane ring form a non-

polar, hydrophobic region.

The balance between the hydrophilic alcohol/ether groups and the hydrophobic dimethyl

groups determines the overall solubility profile.

Predicted Solubility in Common Organic Solvents
While extensive quantitative solubility data for (3,3-Dimethyloxiranyl)methanol is not readily

available in the literature, a highly reliable qualitative profile can be predicted based on its

structure and by drawing parallels with its parent compound, glycidol (2,3-epoxy-1-propanol).

Glycidol is reported to be miscible with a wide array of polar solvents and soluble in many

aromatic and chlorinated solvents, but dissolves poorly in non-polar aliphatic hydrocarbons.[4]

The two additional methyl groups in (3,3-Dimethyloxiranyl)methanol increase its non-polar

character compared to glycidol. This structural modification leads to the following expert

predictions:

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The strong hydrogen bonding

capability from the hydroxyl group suggests it will be miscible or highly soluble in these

solvents.[5] The interaction between the solute's -OH group and the solvent's -OH groups will

be highly favorable.
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Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF, Acetonitrile): These solvents can act as

hydrogen bond acceptors. Therefore, (3,3-Dimethyloxiranyl)methanol is expected to be

miscible or highly soluble due to strong dipole-dipole interactions and hydrogen bonding.[4]

Moderately Polar / Non-Polar Aromatic Solvents (e.g., Dichloromethane, Chloroform,

Toluene): These solvents can engage in dipole-dipole and van der Waals interactions. The

molecule's overall polarity and the precedent set by glycidol suggest good solubility.[4]

Non-Polar Aliphatic Solvents (e.g., Hexane, Cyclohexane): The non-polar hydrocarbon

backbone of these solvents interacts poorly with the polar hydroxyl and ether functionalities

of the solute. While the dimethyl groups on the solute enhance non-polar character slightly,

the dominant polar nature of the molecule will lead to low or poor solubility.[4]

This predicted profile is summarized in the table below.

Solvent Class
Representative
Solvents

Predicted Solubility
Primary
Intermolecular
Force

Polar Protic
Water, Methanol,

Ethanol
Miscible / Very High Hydrogen Bonding

Polar Aprotic
Acetone, DMSO,

Acetonitrile
Miscible / Very High

Dipole-Dipole,

Hydrogen Bonding

(Acceptor)

Chlorinated
Dichloromethane,

Chloroform
High Dipole-Dipole

Aromatic Toluene, Benzene High
Dipole-Dipole, π-

interactions

Ethers Diethyl Ether, THF High Dipole-Dipole

Non-Polar Aliphatic Hexane, Cyclohexane Low / Poor
London Dispersion

Forces
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Experimental Protocol for Quantitative Solubility
Determination
To move beyond prediction and obtain precise, actionable data, a rigorous experimental

protocol is necessary. The following method describes a self-validating system for determining

the solubility of (3,3-Dimethyloxiranyl)methanol using the isothermal equilibrium method. This

approach ensures that the measured concentration represents the true thermodynamic

solubility at a given temperature.

Objective: To determine the quantitative solubility (e.g., in g/100 mL or mg/mL) of (3,3-
Dimethyloxiranyl)methanol in a selected organic solvent at a controlled temperature.

Materials & Equipment:

(3,3-Dimethyloxiranyl)methanol (purity >95%)

Selected organic solvents (analytical grade)

Analytical balance (± 0.1 mg)

Scintillation vials or sealed test tubes (e.g., 20 mL)

Isothermal shaker (or shaking water bath) capable of maintaining temperature ± 0.5 °C

Centrifuge

Volumetric flasks and pipettes

Syringes and syringe filters (0.22 µm, solvent-compatible)

Analytical instrument for quantification (e.g., Gas Chromatography with FID detector (GC-

FID), HPLC with RI detector, or ¹H NMR with an internal standard)

Step-by-Step Methodology:

Preparation of Solvent-Solute Mixtures:
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Rationale: To ensure saturation is reached, an excess of the solid (or liquid) solute is

added to the solvent.

Procedure: Add a pre-weighed amount of the selected solvent (e.g., 10.0 mL) to several

vials. Add an excess of (3,3-Dimethyloxiranyl)methanol to each vial. The amount should

be more than is expected to dissolve to ensure a saturated solution with visible excess

solute remains after equilibration. Seal the vials tightly.

Equilibration:

Rationale: Solubility is a thermodynamic equilibrium. Shaking at a constant temperature

for a sufficient duration allows the system to reach this equilibrium, where the rate of

dissolution equals the rate of precipitation.

Procedure: Place the sealed vials in an isothermal shaker set to the desired temperature

(e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours). A preliminary

kinetics study can determine the minimum time required to reach equilibrium.

Phase Separation:

Rationale: It is critical to analyze only the saturated liquid phase (the supernatant). Any

undissolved solute must be completely removed to avoid artificially inflating the measured

concentration.

Procedure: After equilibration, allow the vials to stand undisturbed in the isothermal shaker

for at least 2 hours to let the excess solute settle. Centrifuge the vials at a moderate speed

(e.g., 3000 rpm for 15 minutes) to pellet any suspended material.

Sample Extraction and Dilution:

Rationale: A precise volume of the clear supernatant must be carefully removed and

diluted for accurate analysis. Filtration removes any remaining micro-particulates.

Procedure: Carefully draw a known volume of the clear supernatant using a pre-warmed

(or cooled, to match the equilibration temperature) pipette or syringe. Immediately filter the

sample through a 0.22 µm syringe filter into a pre-weighed volumetric flask. Record the

weight of the transferred aliquot. Dilute the sample to the flask's mark with fresh solvent
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and mix thoroughly. This creates a stock solution for analysis. Further dilutions may be

necessary to fall within the analytical instrument's linear range.

Quantification:

Rationale: An appropriate analytical technique is used to measure the concentration of the

solute in the diluted sample against a calibration curve.

Procedure: Prepare a series of calibration standards of (3,3-Dimethyloxiranyl)methanol
of known concentrations in the same solvent. Analyze the standards and the prepared

sample solution using a validated analytical method (e.g., GC-FID).

Calculation:

Rationale: The final solubility is calculated by back-calculating from the measured

concentration of the diluted sample, accounting for all dilution factors.

Procedure:

1. Determine the concentration of the diluted sample from the calibration curve.

2. Calculate the concentration in the original supernatant using the dilution factor.

3. Express solubility in desired units (e.g., mg/mL, g/100 mL, or mol/L).

The following diagram illustrates the experimental workflow for this protocol.
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1. Preparation

2. Equilibration

3. Phase Separation

4. Sampling & Dilution

5. Analysis & Calculation

Add excess solute
to known solvent volume

Seal vials tightly

Shake in isothermal bath
(e.g., 24h at 25°C)

Allow to settle

Centrifuge to pellet
undissolved solute

Extract clear supernatant

Filter (0.22 µm) into
volumetric flask

Dilute to known volume

Analyze sample & standards
(e.g., GC-FID)

Prepare calibration standards

Calculate concentration
from calibration curve

Determine final solubility

Click to download full resolution via product page

Caption: Experimental workflow for determining quantitative solubility.
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Conclusion
(3,3-Dimethyloxiranyl)methanol is a polar molecule with significant hydrogen bonding

capability, leading to a predictable solubility profile. It is expected to be highly soluble to

miscible in polar protic and aprotic solvents, while exhibiting poor solubility in non-polar

aliphatic hydrocarbons. This profile makes it suitable for a wide range of reaction conditions.

For applications in drug development and process scale-up where precision is critical, the

theoretical predictions laid out in this guide should be confirmed using the robust experimental

protocol provided. This ensures optimal solvent selection, enhances process efficiency, and

facilitates reliable purification.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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